molecular formula C14H24O3 B12919802 2,5-Bis(butoxymethyl)furan CAS No. 101099-24-5

2,5-Bis(butoxymethyl)furan

Katalognummer: B12919802
CAS-Nummer: 101099-24-5
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: UTDKGESGCIZUMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(butoxymethyl)furan is an organic compound belonging to the furan family It is characterized by the presence of two butoxymethyl groups attached to the 2 and 5 positions of the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(butoxymethyl)furan typically involves the alkylation of 2,5-bis(hydroxymethyl)furan. This reaction is carried out using butyl bromide in the presence of a base such as potassium carbonate. The reaction conditions generally include refluxing the reactants in an organic solvent like dimethylformamide (DMF) for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as phase transfer catalysts can be employed to enhance the efficiency of the alkylation process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(butoxymethyl)furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can replace the butoxymethyl groups with other functional groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted furans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(butoxymethyl)furan has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5-Bis(butoxymethyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biomolecules.

Vergleich Mit ähnlichen Verbindungen

    2,5-Bis(hydroxymethyl)furan: A precursor in the synthesis of 2,5-Bis(butoxymethyl)furan, known for its use in polymer production.

    5-Hydroxymethylfurfural: Another furan derivative with applications in biofuels and as a platform chemical for various syntheses.

    Furfural: A simpler furan compound used in the production of resins and as a solvent.

Uniqueness: this compound stands out due to its enhanced solubility and stability compared to its hydroxymethyl counterpart. Its butoxymethyl groups provide increased hydrophobicity, making it more suitable for applications in non-polar environments and as a biofuel additive .

Eigenschaften

CAS-Nummer

101099-24-5

Molekularformel

C14H24O3

Molekulargewicht

240.34 g/mol

IUPAC-Name

2,5-bis(butoxymethyl)furan

InChI

InChI=1S/C14H24O3/c1-3-5-9-15-11-13-7-8-14(17-13)12-16-10-6-4-2/h7-8H,3-6,9-12H2,1-2H3

InChI-Schlüssel

UTDKGESGCIZUMN-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCC1=CC=C(O1)COCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.